molecular formula C2H6Cl2N2 B078023 2-Chloroacetimidamide hydrochloride CAS No. 10300-69-3

2-Chloroacetimidamide hydrochloride

Cat. No.: B078023
CAS No.: 10300-69-3
M. Wt: 128.99 g/mol
InChI Key: GUPOZVHRTJYZCX-UHFFFAOYSA-N
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Description

2-Chloroacetimidamide hydrochloride is an organic compound with the chemical formula C2H6Cl2N2. It is a white crystalline solid that is used in various chemical and biological applications. The compound is known for its role as a general pharmacophore in delineating characteristics of the amidinotransferase superfamily .

Chemical Reactions Analysis

2-Chloroacetimidamide hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloroacetimidamide hydrochloride involves its ability to inhibit specific enzymes. By binding to the active sites of enzymes like dimethylargininase and peptidylarginine deiminase, it prevents their normal function, thereby affecting various biochemical pathways. This inhibition is crucial for studying the roles of these enzymes in normal physiology and disease.

Comparison with Similar Compounds

2-Chloroacetimidamide hydrochloride can be compared with other similar compounds such as:

  • Chloroacetamidine hydrochloride
  • 2-Chloroethanimidamide hydrochloride
  • 2-Chloroacetamidine monohydrochloride

These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific inhibitory effects on certain enzymes, making it a valuable tool in biochemical research .

Properties

IUPAC Name

2-chloroethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPOZVHRTJYZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145612
Record name 2-Chloroacetamidine monohydrochloride
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Molecular Weight

128.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10300-69-3
Record name Ethanimidamide, 2-chloro-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10300-69-3
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Record name 2-Chloroacetamidine monohydrochloride
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Record name 10300-69-3
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Record name 2-Chloroacetamidine monohydrochloride
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Record name 2-chloroacetamidine monohydrochloride
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Q & A

Q1: How is chloroacetamidine hydrochloride formed and what is its structure?

A1: Chloroacetamidine hydrochloride is not directly formed according to the referenced study. Instead, the paper focuses on the reaction of chloroacetonitrile with hydrogen chloride (HCl). While most nitriles with an alpha-hydrogen form N-(α-chloroalkenyl)alkylamidine hydrochlorides upon reacting with HCl, chloroacetonitrile deviates from this pattern. It reacts with HCl in a 2:3 ratio to form N-(α,α,β-trichloroethyl)chloroacetamidine hydrochloride []. This highlights a unique reactivity pattern of chloroacetonitrile compared to other nitriles with alpha-hydrogens.

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